molecular formula C11H11NO3 B11895127 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one

Cat. No.: B11895127
M. Wt: 205.21 g/mol
InChI Key: SXQXGKCBXDTYCZ-UHFFFAOYSA-N
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Description

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenylacetyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one typically involves the reaction of phenylacetyl chloride with an appropriate oxazolidinone precursor. One common method involves the use of Meldrum’s acid as an intermediate. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.

    Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolidinone compounds.

Scientific Research Applications

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Phenylacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylacetyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure combined with the phenylacetyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(2-phenylacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

SXQXGKCBXDTYCZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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